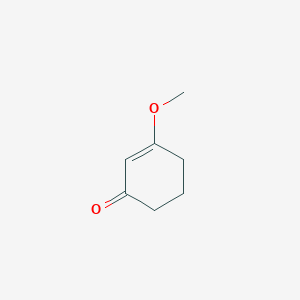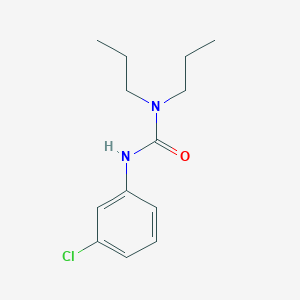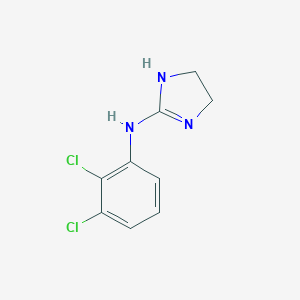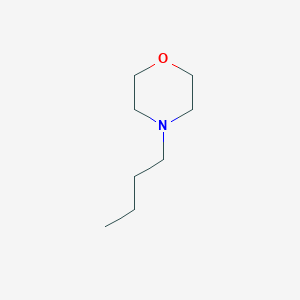
3-Methoxycyclohex-2-en-1-one
概述
描述
3-Methoxycyclohex-2-en-1-one is an organic compound with the molecular formula C7H10O2. It is a colorless liquid with a boiling point of 123-124°C at 2.5 kPa and a refractive index of 1.5135 . This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of analgesics such as meptazinol .
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxycyclohex-2-en-1-one can be synthesized through the methylation of 1,3-cyclohexanedione using methanol as the methylating agent under the catalysis of Lewis acid . The reaction involves dewatering 1,3-cyclohexanedione and methanol, followed by rectification to achieve a yield of 75-80% with a purity of over 98% .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and distillation units to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
化学反应分析
Types of Reactions: 3-Methoxycyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of cyclohexane-1,3-dione or carboxylic acids.
Reduction: Formation of cyclohexanol or cyclohexane.
Substitution: Formation of substituted cyclohexenones or cyclohexanones.
科学研究应用
3-Methoxycyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of bioactive molecules.
Medicine: It is a key intermediate in the production of analgesics like meptazinol, which is used for pain management.
Industry: The compound is used in the manufacture of various fine chemicals and pharmaceuticals
作用机制
The mechanism of action of 3-Methoxycyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. In the synthesis of analgesics, the compound acts as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The exact molecular targets and pathways depend on the final product synthesized from this intermediate .
相似化合物的比较
- 3-Methoxy-5,5-dimethylcyclohex-2-en-1-one
- 3-Ethoxycyclohex-2-en-1-one
- 3-Butoxycyclohex-2-en-1-one
Comparison: 3-Methoxycyclohex-2-en-1-one is unique due to its specific methoxy group at the third position, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs with different alkoxy groups, it exhibits distinct chemical properties and reactivity patterns, making it particularly valuable in the synthesis of certain pharmaceuticals .
属性
IUPAC Name |
3-methoxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-9-7-4-2-3-6(8)5-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTPIEHHCQPVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40168471 | |
| Record name | 3-Methoxycyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16807-60-6 | |
| Record name | 3-Methoxy-2-cyclohexen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16807-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-cyclohexen-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016807606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methoxycyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40168471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxycyclohex-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHOXY-2-CYCLOHEXEN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TGG9T84Q2V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Q1: What are the common synthetic routes to 3-Methoxycyclohex-2-en-1-one?
A1: this compound can be synthesized via several routes. One method involves the photochemical reaction of 1,3-cyclohexanedione with p-benzoquinone in methanol. [] Another approach utilizes 2-bromo-3-methoxycyclohex-2-en-1-ones as starting materials. These compounds readily undergo alkylation at the C-6 position with reactive halides. Subsequent treatment with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in toluene at room temperature triggers the elimination of bromide and aromatization, yielding substituted resorcinol monomethyl ethers. [, ]
Q2: How can the reactivity of this compound be exploited for further chemical transformations?
A2: The presence of the enone moiety in this compound provides a handle for various chemical transformations. For instance, 2-bromo-3-methoxycyclohex-2-en-1-ones, readily derived from this compound, can be deprotonated at the C-6 position. The resulting anions exhibit reactivity towards a variety of electrophiles. Following electrophilic attack, treatment with DBU in toluene facilitates aromatization, leading to the formation of diversely substituted benzene derivatives. This approach allows for the synthesis of phenolic azides, sulfides, selenides, alcohols, amino derivatives, and 1,2-benzenediols. []
Q3: Are there any enantioselective synthetic routes to 4-hydroxycyclohex-2-en-1-one utilizing this compound as a starting material?
A3: Yes, a chemoenzymatic approach has been developed to synthesize both enantiomers of 4-hydroxycyclohex-2-en-1-one starting from this compound. [] The synthesis involves a three-step sequence: (1) Manganese(III) acetate-mediated acetoxylation of this compound, (2) Enzyme-catalyzed hydrolysis of the resulting α-acetoxy enone, and (3) Reduction of the acetoxy and hydroxy enones. This strategy affords both enantiomers of 4-hydroxycyclohex-2-en-1-one in high enantiomeric excess. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one](/img/structure/B92003.png)







![Phenanthro[1,10,9,8-opqra]perylene](/img/structure/B92016.png)



